Ethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate
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Overview
Description
Ethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate is an organic compound with the molecular formula C8H12O3 and a molecular weight of 156.18 g/mol . This compound is characterized by its bicyclic structure, which includes an oxirane ring fused to a cyclopentane ring. It is primarily used in research settings and has various applications in organic synthesis and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate typically involves the reaction of ethyl diazoacetate with cyclopentadiene in the presence of a catalyst such as rhodium(II) acetate. The reaction proceeds through a cyclopropanation mechanism, forming the bicyclic structure .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the compound is generally produced in research laboratories using the aforementioned synthetic route. The reaction conditions are optimized to achieve high yields and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of substituted bicyclic compounds.
Scientific Research Applications
Ethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The compound’s bicyclic structure also contributes to its unique reactivity and interactions with enzymes and receptors.
Comparison with Similar Compounds
Ethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate can be compared with other bicyclic compounds such as:
Ethyl 2-oxabicyclo[2.2.1]heptane-6-carboxylate: Similar structure but with a different ring size.
Ethyl 2-oxabicyclo[4.1.0]heptane-6-carboxylate: Larger bicyclic structure with different reactivity.
Ethyl 2-oxabicyclo[3.2.0]heptane-6-carboxylate: Different ring fusion pattern affecting its chemical properties.
The uniqueness of ethyl 2-oxabicyclo[31
Properties
IUPAC Name |
ethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-2-10-8(9)6-5-3-4-11-7(5)6/h5-7H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWZXGZTADPNQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C1OCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20440641 |
Source
|
Record name | ethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20440641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90482-42-1 |
Source
|
Record name | ethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20440641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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